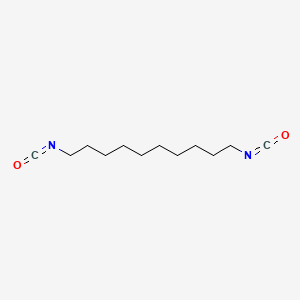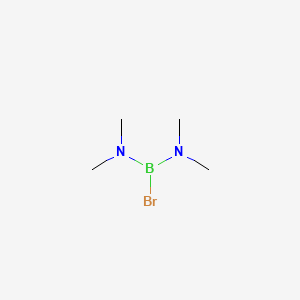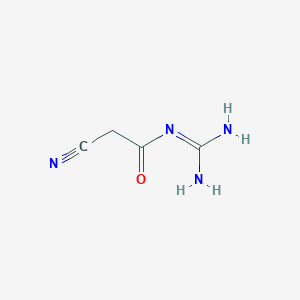
Cyanoacetyl guanidine
Vue d'ensemble
Description
Cyanoacetyl guanidine is an organic compound that features both cyano and guanidine functional groups. This compound is of significant interest due to its versatile applications in organic synthesis and its potential biological activities. The presence of both cyano and guanidine groups makes it a valuable intermediate in the synthesis of various heterocyclic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyanoacetyl guanidine can be synthesized through the reaction of cyanoacetic acid with guanidine. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the formation of the this compound. The reaction conditions often include heating the mixture to promote the reaction and achieve a higher yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Cyanoacetyl guanidine undergoes various types of chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds, which are of significant interest in medicinal chemistry.
Condensation Reactions: The guanidine group can participate in condensation reactions with carbonyl compounds to form imines and other derivatives.
Common Reagents and Conditions:
Bases: Sodium hydroxide, potassium carbonate
Solvents: Water, ethanol, dimethyl sulfoxide
Catalysts: Transition metal catalysts for specific reactions
Major Products Formed:
- Substituted this compound derivatives
- Heterocyclic compounds such as pyrimidines and triazines
Applications De Recherche Scientifique
Cyanoacetyl guanidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: this compound derivatives are being explored for their potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of cyanoacetyl guanidine and its derivatives involves interactions with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the guanidine group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Cyanoacetamide: Similar to cyanoacetyl guanidine, cyanoacetamide contains a cyano group and is used in the synthesis of heterocyclic compounds.
Guanidine Derivatives: Compounds such as aminoguanidine and methylguanidine share the guanidine functional group and have similar chemical reactivity.
Uniqueness: this compound is unique due to the presence of both cyano and guanidine groups, which allows it to participate in a wider range of chemical reactions compared to compounds with only one of these functional groups. This dual functionality makes it a valuable intermediate in organic synthesis and a promising candidate for the development of new pharmaceuticals and materials.
Propriétés
IUPAC Name |
2-cyano-N-(diaminomethylidene)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7/h1H2,(H4,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRMOUYRMDEEOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)C(=O)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325435 | |
| Record name | CYANOACETYL GUANIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55034-35-0 | |
| Record name | NSC507294 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507294 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | CYANOACETYL GUANIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


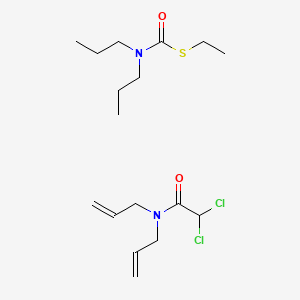
![(3AS-cis)-1,3-Dibenzyltetrahydro-1H-thieno[3,4-D]imidazole-2,4-dione](/img/structure/B1604620.png)
![5-[3-(5-Cyano-1-ethyl-4-methyl-2,6-dioxopyridin-3-ylidene)prop-1-enyl]-1-ethyl-6-hydroxy-4-methyl-2-oxopyridine-3-carbonitrile](/img/structure/B1604621.png)
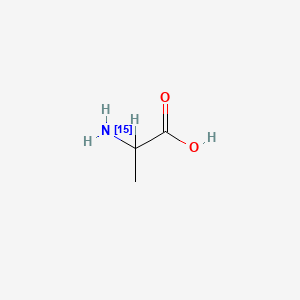



![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-hydroxyethyl)pentanamide](/img/structure/B1604630.png)

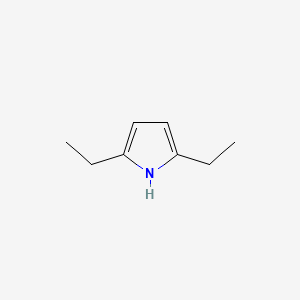
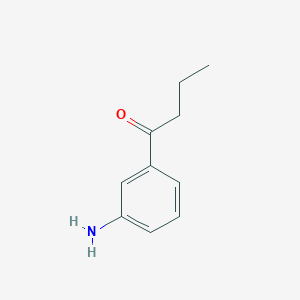
![2,3-Dimethylimidazo[1,2-a]pyridine](/img/structure/B1604634.png)
